2-Benzyl-4-hydroxyisoquinolin-2-ium chloride
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Overview
Description
2-Benzyl-4-hydroxyisoquinolin-2-ium chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-hydroxyisoquinolin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzylamine and 2-chloro-4-hydroxybenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-hydroxyisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinones, and dihydroisoquinolines
Scientific Research Applications
2-Benzyl-4-hydroxyisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-Benzyl-4-hydroxyisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have comparable biological activities.
2-Benzyl-5-hydroxyisoquinolin-2-ium chloride: This compound is structurally similar but differs in the position of the hydroxyl group
Uniqueness
2-Benzyl-4-hydroxyisoquinolin-2-ium chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the hydroxyl group at specific positions can enhance its interaction with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-benzylisoquinolin-2-ium-4-ol;chloride |
InChI |
InChI=1S/C16H13NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9,11-12H,10H2;1H |
InChI Key |
JWORJNCQYSSPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C(=C2)O.[Cl-] |
Origin of Product |
United States |
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